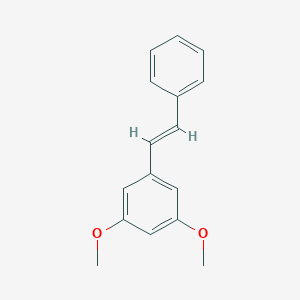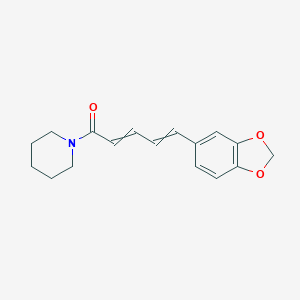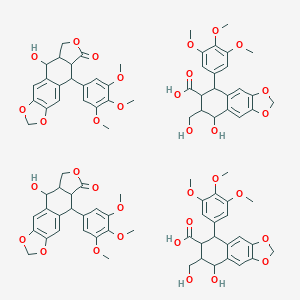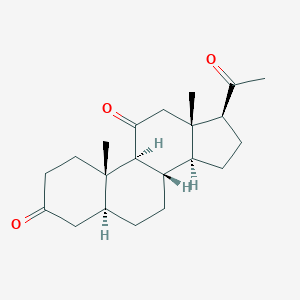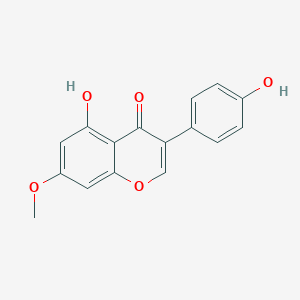
Prunetin
描述
Prunetin is an O-methylated isoflavone, a type of flavonoid . It was first isolated by Finnemore in 1910 from the bark of Prunus emarginata, also known as the Oregon cherry .
Synthesis Analysis
Prunetin has been found to have cytotoxic effects at 21.11 µg/mL on RT-4 cells . The cytotoxicity and nitric oxide synthase activities of prunetin were determined in cell cultures .Molecular Structure Analysis
Prunetin is an O-methylated isoflavone . It has been found to exhibit strong binding activity with core targets .Chemical Reactions Analysis
Prunetin has been found to inhibit nitric oxide activity and induce apoptosis in urinary bladder cancer cells via CASP3 and TNF-α genes . It has also been found to effectively reverse the expression levels of ALB, ESR1, PTGS2, and FGFR1 mRNA in MC3T3-E1 cells treated with dexamethasone (DEX) .Physical And Chemical Properties Analysis
Prunetin has a molar mass of 284.26 g/mol . It is recommended to be stored at -20°C for 3 years in powder form, and at 4°C for 2 years in solvent .科学研究应用
Cancer Treatment
Prunetin has shown potential in the treatment of various cancers, including hepatocellular carcinoma, urinary bladder cancer, gastric cancer, and ovarian cancer . It exhibits biological effectiveness through its angiogenic effects , which could play a role in inhibiting tumor growth and metastasis .
Bone Disorders
Research indicates that Prunetin may have significant effects on bone disorders. Its pharmacological properties suggest it could be beneficial in treating conditions like osteoporosis by influencing bone metabolism .
Anti-inflammatory and Antioxidant Activity
Prunetin has demonstrated anti-inflammatory and antioxidant properties, which are crucial in preventing and managing chronic diseases associated with oxidative stress and inflammation .
Antimicrobial Effects
The compound also possesses antimicrobial potential, which could be harnessed in the development of new antibiotics or antiseptic agents .
Estrogenic Activity
Prunetin exhibits estrogenic activity , which means it can bind to estrogen receptors and mimic the hormone’s action. This property is being explored for its potential in hormone replacement therapy and other estrogen-related treatments .
Vasorelaxant Potential
Studies have shown that Prunetin can induce vasorelaxation , which is the relaxation of blood vessels. This effect is beneficial for treating hypertension and improving cardiovascular health .
Gut Health
Prunetin may play a role in maintaining gut health by influencing gut microbiota or protecting against gastrointestinal diseases .
Analytical Techniques in Scientific Research
Modern analytical techniques are crucial for the qualitative and quantitative analysis of Prunetin in scientific research. These techniques help in understanding the compound’s properties and potential applications across various fields .
Each of these applications demonstrates the versatility of Prunetin in scientific research and its potential to contribute to various areas of human health.
作用机制
Target of Action
Prunetin, an O-methylated flavonoid, has been found to interact with several targets. The primary targets include EGFR, ESR1, and PPRA . These targets play significant roles in various biological processes, including metabolic pathways, chemical carcinogenesis, arachidonic acid metabolism, and endocrine resistance pathway .
Mode of Action
Prunetin interacts with its targets, leading to changes in their activity. For instance, it has been found to exhibit strong binding activity with its core targets . This interaction can lead to changes in the expression levels of certain genes, such as ALB, ESR1, PTGS2, and FGFR1 .
Biochemical Pathways
Prunetin affects several biochemical pathways. The core pathways enriched with the targets of prunetin include metabolic pathways, chemical carcinogenesis, arachidonic acid metabolism, and endocrine resistance pathway . These pathways play crucial roles in various biological processes, including inflammation and metabolism.
Result of Action
Prunetin has been found to have various molecular and cellular effects. For instance, it has been found to inhibit nitric oxide activity and induce apoptosis in urinary bladder cancer cells via CASP3 and TNF-α genes . In gastric cancer cells, prunetin induces cell death and has potent anti-proliferative properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of prunetin. For example, various genetic and environmental factors can influence susceptibility to diseases like osteoarthritis, where prunetin has shown potential therapeutic effects .
安全和危害
属性
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVAGISDHMXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022530 | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Prunetin | |
CAS RN |
552-59-0 | |
| Record name | Prunetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prunetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prunetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRUNETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG4H5H11J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 - 248 °C | |
| Record name | Prunetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does prunetin exert its anti-inflammatory effects?
A1: Prunetin exhibits anti-inflammatory activity through multiple mechanisms. Research shows it can suppress the NF-κB signaling pathway, [, , ] which plays a crucial role in inflammation. It also activates the JNK pathway [] and inhibits the phosphorylation of p-Iκbα, p-NF-κB 65, and p-JNK. []
Q2: What is the role of prunetin in apoptosis (programmed cell death)?
A2: Prunetin induces apoptosis through various mechanisms, including the intrinsic pathway. It has been shown to promote the cleavage of PARP and caspase-3, [] increase the expression of cleaved caspase-9 and the pro-apoptotic protein Bak, [] and decrease the expression of the anti-apoptotic protein Bcl-xL. []
Q3: How does prunetin affect pancreatic β-cells?
A3: Research suggests that prunetin protects pancreatic β-cells from dexamethasone-induced apoptosis. This protection involves the modulation of the p53 signaling pathway, reducing the expression of p53, Bax, and Rb proteins, and increasing Bcl2 protein expression. [] Additionally, prunetin decreases dexamethasone-induced caspase-3 activity in pancreatic β-cells. []
Q4: Can prunetin impact glucose metabolism?
A4: Studies suggest that prunetin exhibits antihyperglycemic activity. In streptozotocin-induced diabetic rats, prunetin treatment lowered blood glucose levels and increased insulin levels. [] It also enhanced antioxidant enzyme activity in liver and renal tissues. []
Q5: How does prunetin contribute to anti-cancer effects?
A5: Prunetin has demonstrated anti-cancer properties through various mechanisms, including inducing apoptosis and cell cycle arrest. For instance, it has shown efficacy against urinary bladder cancer cells (RT-4) by inducing apoptosis and cell cycle arrest in the G0/G1 phase. [] This effect is linked to increased expression of CASP3 and TNF-α genes. [] In gastric cancer cells, prunetin induces cell death via necroptosis, potentially through the receptor-interacting protein kinase 3 (RIPK3). []
Q6: What is the molecular formula and weight of prunetin?
A6: Prunetin has a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol.
Q7: What spectroscopic techniques are used to characterize prunetin?
A7: Prunetin is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , , , ] These methods help elucidate its structure and identify characteristic signals associated with its functional groups.
Q8: Are there studies on prunetin's stability under different conditions?
A8: Yes, research has explored the stability of prunetin and its metabolites. One study focused on the glucuronidation of prunetin, revealing that the thermostability of microsomes involved in this process is isoform- and organ-dependent. [] Specifically, human liver microsomal UGT activities exhibited higher heat stability at 37 °C compared to intestinal microsomal UGT activities. [] This difference is attributed to the higher thermostability of human UGT1A9, predominantly found in the liver, compared to UGT1A10 and UGT1A8 found in the intestine. []
Q9: What is known about the formulation of prunetin for improved delivery?
A9: Researchers have explored microemulsion formulations containing prunetin (PMF) for potential oral administration. [] These formulations have shown promising results in reducing proinflammatory cytokine levels in LPS-induced macrophage cells without exhibiting mutagenic activity or significant side effects in acute oral toxicity tests. []
Q10: How does the structure of prunetin contribute to its biological activities?
A10: The presence of specific functional groups in prunetin's structure contributes to its various activities. For instance, the hydroxyl groups are essential for its antioxidant properties. Modifications to its structure, like methylation, can influence its binding affinity to target proteins and consequently alter its potency and selectivity. []
Q11: What in vitro models have been used to study prunetin's effects?
A11: Numerous in vitro studies have used various cell lines to investigate the biological activities of prunetin. These include primary cultured rabbit articular chondrocytes, [] rat insulinoma (INS-1) cells, [] human airway epithelial cells (NCI-H292), [, , ] urinary bladder cancer cells (RT-4), [] and mouse macrophage RAW264.7 cells. [, ] These models help elucidate its impact on cellular processes like inflammation, apoptosis, and cell signaling pathways.
Q12: What are the findings from in vivo studies on prunetin?
A12: In vivo studies using animal models have further validated the pharmacological effects of prunetin observed in vitro. For example, in a rat model of diabetic nephropathy, prunetin administration significantly reduced blood glucose levels, improved lipid profiles, and attenuated oxidative stress markers. [, ] Furthermore, it upregulated the expression of insulin receptor substrate 1 (IRS-1) and glucose transporter 2 (GLUT-2) mRNA genes, indicating potential benefits in glucose metabolism. []
Q13: What analytical methods are used to quantify prunetin in biological samples?
A13: Prunetin can be quantified in various matrices using techniques like High-Performance Liquid Chromatography (HPLC) coupled with detectors like UV or mass spectrometry. [, ] These methods offer the sensitivity and selectivity required to measure prunetin levels in complex biological samples.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




